N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide
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Overview
Description
N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Scientific Research Applications
Synthesis and Biological Applications
A study by Ferrini et al. (2015) elaborates on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are integral for developing peptidomimetics or biologically active compounds based on the triazole scaffold. This approach overcomes the Dimroth rearrangement challenge, presenting a pathway for synthesizing triazole-containing compounds with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).
Corrosion Inhibition
Nahlé et al. (2021) investigated novel ecological triazole derivative corrosion inhibitors, demonstrating their effectiveness against mild steel corrosion in acidic environments. This research highlights the potential of triazole derivatives in protecting industrial materials, showcasing their high inhibition performance and insights into their adsorption mechanisms (Nahlé et al., 2021).
Structural Analysis
Dey et al. (2015) focused on the structural study of nimesulide triazole derivatives, elucidating their crystal structures and analyzing intermolecular interactions. This study provides a foundation for understanding the structural characteristics of triazole derivatives and their potential implications in medicinal chemistry (Dey et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme .
Biochemical Pathways
The inhibition of carbonic anhydrase-II by this compound likely affects several biochemical pathways. Carbonic anhydrase-II is involved in various physiological processes, including respiration and the transport of carbon dioxide and bicarbonate between tissues and lungs . Therefore, the inhibition of this enzyme could have downstream effects on these processes.
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in compounds can improve their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), by forming hydrogen bonds with different targets .
Result of Action
The inhibition of carbonic anhydrase-II by this compound could lead to a decrease in the enzyme’s activity, potentially affecting the acid-base balance in the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 4-iodoaniline with sodium azide in the
Properties
IUPAC Name |
N-[4-(5-phenyltriazol-1-yl)phenyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-2-6-18(23)20-15-9-11-16(12-10-15)22-17(13-19-21-22)14-7-4-3-5-8-14/h3-5,7-13H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHAAOXARHDONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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